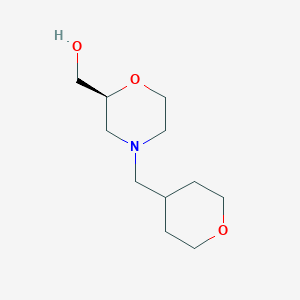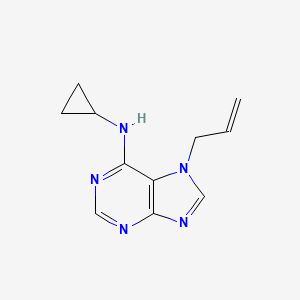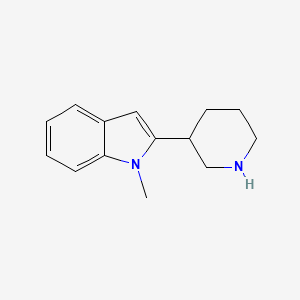
2-Ethoxy-3-nitro-1,5-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-3-nitro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a fused ring system containing two nitrogen atoms. The presence of the ethoxy and nitro groups in the 2 and 3 positions, respectively, imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-nitro-1,5-naphthyridine typically involves the nitration of 2-ethoxy-1,5-naphthyridine. This can be achieved through the reaction of 2-ethoxy-1,5-naphthyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and concentration, to optimize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-3-nitro-1,5-naphthyridine undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Ethoxy-3-amino-1,5-naphthyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: this compound aldehyde or carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-3-nitro-1,5-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-3-nitro-1,5-naphthyridine is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
2-Ethoxy-3-nitro-1,5-naphthyridine can be compared with other naphthyridine derivatives, such as:
2-Methyl-3-nitro-1,5-naphthyridine: Similar structure but with a methyl group instead of an ethoxy group.
2-Ethoxy-3-amino-1,5-naphthyridine: The amino derivative obtained by reduction of the nitro group.
2-Chloro-3-nitro-1,5-naphthyridine: Contains a chloro group instead of an ethoxy group.
The unique combination of the ethoxy and nitro groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
74919-32-7 |
|---|---|
Molekularformel |
C10H9N3O3 |
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
2-ethoxy-3-nitro-1,5-naphthyridine |
InChI |
InChI=1S/C10H9N3O3/c1-2-16-10-9(13(14)15)6-8-7(12-10)4-3-5-11-8/h3-6H,2H2,1H3 |
InChI-Schlüssel |
ATJXHCKEPZVXGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C2C(=N1)C=CC=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one](/img/structure/B11886317.png)






![2-[(3-Methoxyphenyl)methyl]azepane](/img/structure/B11886384.png)


![2-Chloro-7-(chloromethyl)thiazolo[5,4-b]pyridine](/img/structure/B11886401.png)



